molecular formula C19H23N3O4 B1221299 Quinocarmycin analog

Quinocarmycin analog

Cat. No. B1221299
M. Wt: 357.4 g/mol
InChI Key: YGWHMSNGVVTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04650869

Procedure details

At first, 2.0 g of sodium cyanide is dissolved in 30 ml of 0.1M phosphate buffer (pH 7.4) and 1 g of crude DC-52-(containing 0.6 g of DC-52) is added thereto. The mixture is stirred at room temperature for 1.5 hours. The reaction mixture is passed through a column containing 200 ml of Diaion HP-20SS (made by Mitsubishi Chemical Industries Co., Ltd.), and the column is developed and eluted with 1 l of water (fraction Nos. 1-160; 6 ml each), and then with 1% acetone-99% water (by volume; fraction Nos. 161-224, 6 ml each). Fraction Nos. 125-165 and fraction Nos. 166-199 are joined together separately, and concentrated under reduced pressure, followed by freeze-drying to obtain 161 mg of fraction A and 179 mg of fraction B.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DC-52
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH3:4][N:5]1[C@H:9]2[C@H:10]3[N:15]4[C@H:16]([O:17][CH2:18][C@H:14]4[C:13]4[C:19]([O:23][CH3:24])=[CH:20][CH:21]=[CH:22][C:12]=4[CH2:11]3)[C@@H:6]1[CH2:7][C@H:8]2[C:25]([O-:27])=[O:26]>P([O-])([O-])([O-])=O>[CH3:4][N:5]1[CH:9]2[CH:10]3[N:15]([CH:16]([C:1]#[N:2])[CH:6]1[CH2:7][CH:8]2[C:25]([OH:27])=[O:26])[CH:14]([CH2:18][OH:17])[C:13]1[C:19]([O:23][CH3:24])=[CH:20][CH:21]=[CH:22][C:12]=1[CH2:11]3 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
DC-52
Quantity
1 g
Type
reactant
Smiles
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 200 ml of Diaion HP-20SS (made by Mitsubishi Chemical Industries Co., Ltd.)
WASH
Type
WASH
Details
eluted with 1 l of water (fraction Nos. 1-160; 6 ml each)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
by freeze-drying
CUSTOM
Type
CUSTOM
Details
to obtain 161 mg of fraction A and 179 mg of fraction B

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.